molecular formula C14H19NO B2779454 [3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol CAS No. 2287342-20-3

[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol

Katalognummer B2779454
CAS-Nummer: 2287342-20-3
Molekulargewicht: 217.312
InChI-Schlüssel: NCYQWCJTKXUFAE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol is a chemical compound that belongs to the class of bicyclic compounds. It is commonly referred to as DMXB-A or DMXB-P. This compound has attracted significant attention in the scientific community due to its potential therapeutic applications in various diseases.

Wissenschaftliche Forschungsanwendungen

DMXB-A has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. DMXB-A has been tested in animal models of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. DMXB-A has been found to improve cognitive function, reduce inflammation, and protect against neuronal damage.

Wirkmechanismus

DMXB-A acts as a selective agonist for the α7 nicotinic acetylcholine receptor (nAChR). The α7 nAChR is a ligand-gated ion channel that is expressed in the central nervous system and peripheral tissues. Activation of the α7 nAChR has been shown to have anti-inflammatory, analgesic, and neuroprotective effects. DMXB-A binds to the α7 nAChR and activates it, leading to downstream signaling pathways that result in the observed effects.
Biochemical and Physiological Effects:
DMXB-A has been shown to have several biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. DMXB-A has also been found to have analgesic effects by reducing pain sensitivity. In addition, DMXB-A has been shown to protect against neuronal damage by reducing oxidative stress and promoting neuronal survival.

Vorteile Und Einschränkungen Für Laborexperimente

DMXB-A has several advantages for lab experiments. It is a highly selective agonist for the α7 nAChR, which allows for specific targeting of this receptor. DMXB-A is also stable and has a long half-life, which makes it suitable for in vivo experiments. However, DMXB-A has some limitations, including its low solubility in water and its potential toxicity at high doses. These limitations should be taken into consideration when designing experiments using DMXB-A.

Zukünftige Richtungen

There are several future directions for research on DMXB-A. One area of interest is the potential therapeutic applications of DMXB-A in neurological diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Further studies are needed to determine the optimal dosage and administration of DMXB-A for these diseases. Another area of interest is the potential use of DMXB-A as a tool for studying the α7 nAChR and its downstream signaling pathways. Finally, the development of new synthetic methods for DMXB-A could lead to improved yields and purity, which would facilitate further research on this compound.
Conclusion:
In conclusion, [3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol, or DMXB-A, is a promising compound with potential therapeutic applications in various diseases. Its selective agonist activity for the α7 nAChR and its anti-inflammatory, analgesic, and neuroprotective effects make it an attractive target for further research. While there are some limitations to its use in lab experiments, DMXB-A has several advantages that make it a useful tool for studying the α7 nAChR and its downstream signaling pathways. Further research is needed to fully understand the potential of DMXB-A in treating neurological diseases and to develop new synthetic methods for this compound.

Synthesemethoden

The synthesis of DMXB-A involves the reaction of 4-(dimethylamino)benzaldehyde with 1-bicyclo[1.1.1]pentan-1-ol in the presence of a reducing agent. The reaction yields DMXB-A as a white solid with a high yield. This method has been optimized to produce DMXB-A with high purity and yield.

Eigenschaften

IUPAC Name

[3-[4-(dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-15(2)12-5-3-11(4-6-12)14-7-13(8-14,9-14)10-16/h3-6,16H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYQWCJTKXUFAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C23CC(C2)(C3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-[4-(Dimethylamino)phenyl]-1-bicyclo[1.1.1]pentanyl]methanol

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.